2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine
Overview
Description
2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-methylpiperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for a specific period, usually several hours, to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield a variety of aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
Scientific Research Applications
2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antiviral, antibacterial, and anticancer agents.
Biological Research: It is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of new materials and chemicals.
Industrial Applications: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. The chlorine atom and the piperazine ring play crucial roles in binding to the target molecules, thereby modulating their activity. The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
- 2-Chloro-4-(2-ethylpiperazin-1-yl)pyrimidine
- 2-Chloro-4-(2,6-dimethylpiperazin-1-yl)pyrimidine
Comparison
Compared to similar compounds, 2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine exhibits unique properties due to the presence of the 2-methylpiperazine moiety. This structural feature can influence the compound’s reactivity, binding affinity, and pharmacological activity. The specific substitution pattern on the piperazine ring can also affect the compound’s solubility, stability, and overall bioavailability.
Properties
IUPAC Name |
2-chloro-4-(2-methylpiperazin-1-yl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-7-6-11-4-5-14(7)8-2-3-12-9(10)13-8/h2-3,7,11H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBNTDTXGFVJCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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